

# Spectroscopic Characterization of Cyclodecanone: A Technical Guide

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## Compound of Interest

Compound Name: Cyclodecanone

Cat. No.: B073913

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This guide provides a comprehensive overview of the spectroscopic data for **cyclodecanone**, a key cyclic ketone of interest to researchers in materials science and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **cyclodecanone**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for structural elucidation.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **cyclodecanone** in chloroform-d ( $\text{CDCl}_3$ ) at 400 MHz exhibits signals corresponding to the different proton environments in the molecule.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.45	t	4H	$\alpha$ -CH <sub>2</sub>
1.60	m	4H	$\beta$ -CH <sub>2</sub>
1.45	m	8H	Other CH <sub>2</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of **cyclodecanone**. The spectrum is typically recorded in a deuterated solvent such as chloroform-d.<sup>[2]</sup>

Chemical Shift (δ) ppm	Assignment
214.0	C=O
40.5	α-CH <sub>2</sub>
25.0	β-CH <sub>2</sub>
24.5	γ-CH <sub>2</sub>
23.0	δ, ε-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cyclodecanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1705	Strong	C=O stretch (ketone)
1465	Medium	C-H bend (alkane)

## Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of **cyclodecanone** provides information about its molecular weight and fragmentation pattern.<sup>[2][3]</sup>

m/z	Relative Intensity	Assignment
154	Moderate	$[M]^+$ (Molecular Ion)
111	High	$[M - C_3H_7]^+$
98	High	$[M - C_4H_8]^+$
84	High	$[M - C_5H_{10}]^+$
55	High	$[C_4H_7]^+$
41	High	$[C_3H_5]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **cyclodecanone**.

### NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of **cyclodecanone** is dissolved in about 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) containing 0.1% tetramethylsilane (TMS) as an internal standard.<sup>[4]</sup> The solution is transferred to a 5 mm NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1H$ ). For  $^{13}C$  NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.<sup>[4]</sup>

### IR Spectroscopy Protocol

For a liquid sample, a thin film of **cyclodecanone** is prepared between two salt plates (e.g., NaCl or KBr).<sup>[4]</sup> For a solid sample, a KBr pellet is prepared by grinding a small amount of **cyclodecanone** with dry KBr powder and pressing the mixture into a transparent disk. The IR spectrum is recorded over the range of 4000-400  $cm^{-1}$ .<sup>[4]</sup> A background spectrum is recorded and automatically subtracted from the sample spectrum.<sup>[4]</sup>

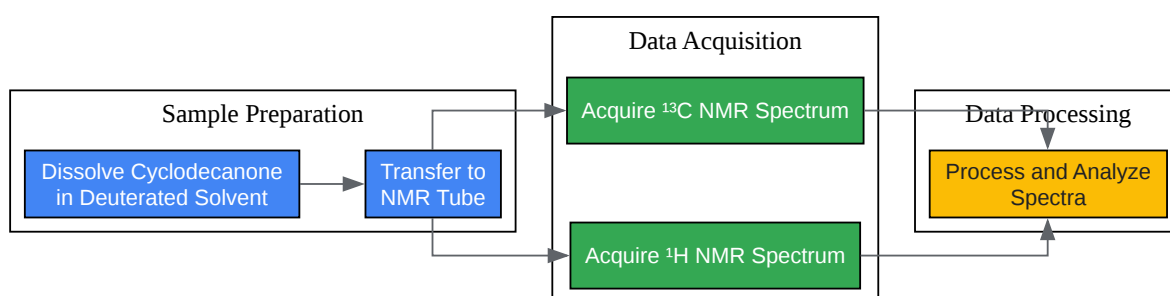
### Mass Spectrometry Protocol

The mass spectrum of **cyclodecanone** can be obtained using an electron ionization (EI) source.<sup>[5]</sup> The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[6]</sup> This causes the molecule to ionize and fragment.

The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[5]

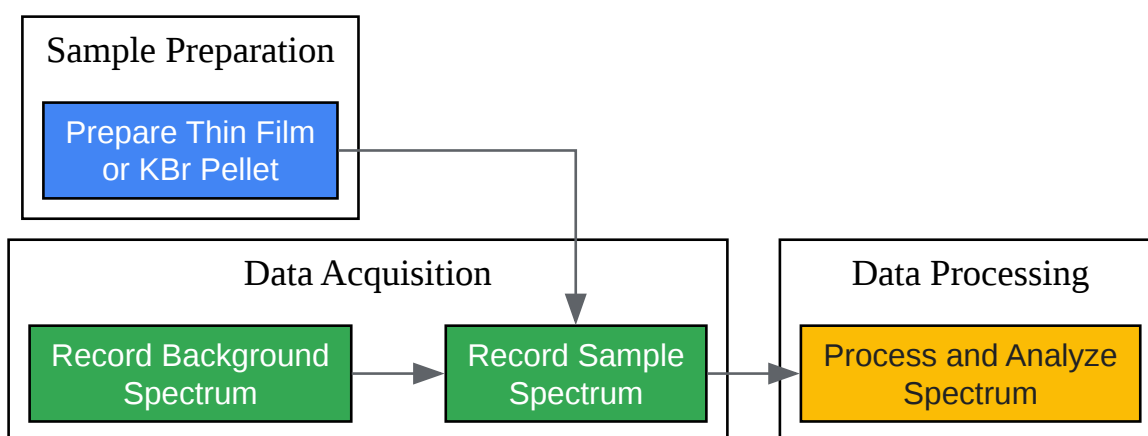
## Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of cyclodecanone.



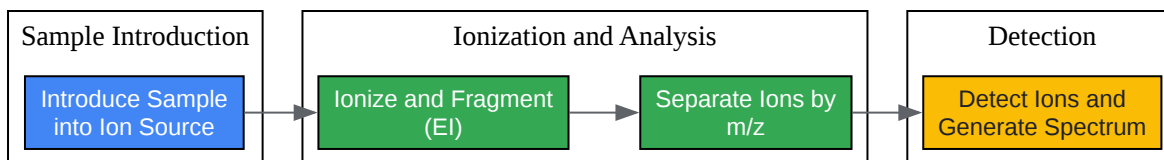
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Workflow for NMR Spectroscopy.



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Workflow for Mass Spectrometry.

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